N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)nicotinamide
Description
N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)nicotinamide is a nicotinamide derivative featuring a pyridine ring substituted at position 2 with a methylthio (-SMe) group and an N-linked (2,5-dimethylfuran-3-yl)methyl moiety. This compound’s structure combines a heterocyclic aromatic system (nicotinamide) with sulfur-containing and dimethylfuran substituents, which may influence its physicochemical properties and biological interactions. Below, we compare this compound with structurally and functionally related molecules.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-7-11(10(2)18-9)8-16-13(17)12-5-4-6-15-14(12)19-3/h4-7H,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDHOULYNIBIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=C(N=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)nicotinamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.41 g/mol. The compound features a furan ring, which is known for its diverse biological activities, and a nicotinamide moiety that may contribute to its pharmacological properties.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, potentially by scavenging free radicals and reducing oxidative stress in cellular systems.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.
- Cytotoxicity : Research indicates that this compound may exhibit selective cytotoxic effects against certain cancer cell lines while maintaining low toxicity in normal cells.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked reduction in paw swelling and inflammatory cell infiltration compared to control groups, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Table 1. Structural Comparison of Key Compounds
Key Observations :
Lipophilicity : The 2,5-dimethylfuran moiety increases hydrophobicity compared to unsubstituted furans, possibly enhancing membrane permeability.
Stability : Methylthio substituents may resist oxidation better than sulphanyl groups in Ranitidine analogs, improving shelf life .
Research Implications
- Pharmaceutical Potential: Nicotinamide derivatives often target NAD+-dependent enzymes; the methylthio group could modulate binding to catalytic sites.
- Agrochemical Applications : Dimethylfuran and thioether groups may enhance pesticidal activity by interacting with insect or fungal enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
